Cas no 37794-19-7 (6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one)
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-2-methylindan-1-one
- 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 6-Fluoro-2-methylindanone
- 1-Indanone,6-fluoro-2-methyl-
- 6-Fluoro-2-methyl-1-indanone
- 6-fluoro-2-methyl-2,3-dihydroinden-1-one
- 1H-Inden-1-one, 6-fluoro-2,3-dihydro-2-methyl-
- 6-Fluoro-2-methyl-indan-1-one
- PubChem9661
- 6-fluoro-2,3-dihydro-2-methylinden-1-one
- BABIQLUCYVRCIX-UHFFFAOYSA-N
- AM950
- BDBM50008554
- MB00358
- VZ35708
- AS-30112
- 37794-19-7
- NS00006953
- DTXSID40466065
- A6441
- EC 609-478-0
- CS-0138768
- CHEMBL155499
- SY132294
- AKOS005259301
- AC-4786
- N-Propyl-1-adamantanaminehydrochloride
- FT-0639413
- Z1201617604
- F-5900
- EN300-102065
- SCHEMBL2585275
- MFCD00029129
- BB 0261829
- 6-Fluoro-2-methyl-2,3-dihydro-1-indenone
- DB-014644
-
- MDL: MFCD00029129
- Inchi: 1S/C10H9FO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
- InChI Key: BABIQLUCYVRCIX-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C(C)C2)=O
Computed Properties
- Exact Mass: 164.06400
- Monoisotopic Mass: 164.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.3
Experimental Properties
- Density: 1.179 g/cm3
- Boiling Point: 240.9 °C at 760 mmHg
- Flash Point: 95.2 °C
- Refractive Index: 1.534
- PSA: 17.07000
- LogP: 2.20060
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 057969-1g |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 95% | 1g |
3380CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 057969-5g |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 95% | 5g |
6583CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC651-200mg |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 95+% | 200mg |
142.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC651-1g |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 95+% | 1g |
594.0CNY | 2021-07-13 | |
| Alichem | A079000758-5g |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 97% | 5g |
$307.00 | 2023-09-02 | |
| Alichem | A079000758-25g |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 97% | 25g |
$1116.96 | 2023-09-02 | |
| Fluorochem | 063286-1g |
6-Fluoro-2-methyl-1-indanone |
37794-19-7 | 95% | 1g |
£73.00 | 2022-03-01 | |
| Fluorochem | 063286-5g |
6-Fluoro-2-methyl-1-indanone |
37794-19-7 | 95% | 5g |
£214.00 | 2022-03-01 | |
| Fluorochem | 063286-25g |
6-Fluoro-2-methyl-1-indanone |
37794-19-7 | 95% | 25g |
£917.00 | 2022-03-01 | |
| Chemenu | CM269885-5g |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
37794-19-7 | 95+% | 5g |
$287 | 2021-06-16 |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Suppliers
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Recent Advances in the Study of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7)
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7) is a fluorinated indanone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthetic pathways, biological activities, and therapeutic potential, making it a compound of interest for researchers aiming to develop novel pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. The study emphasized the compound's role as a key intermediate in the synthesis of more complex molecules targeting neurological disorders, particularly due to its ability to modulate neurotransmitter pathways.
Further research has investigated the compound's biological activity. A preclinical study demonstrated that 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one exhibits moderate inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. These findings suggest its potential as a scaffold for developing MAO-B inhibitors with improved selectivity and reduced side effects.
In addition to its neurological applications, recent work has explored the compound's utility in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one showed promising anti-proliferative activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study proposed that the fluorine substitution enhances the compound's bioavailability and target binding affinity.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one derivatives. Current research is focused on structural modifications to improve metabolic stability and reduce toxicity, as highlighted in a recent review article in Expert Opinion on Drug Discovery.
In conclusion, 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7) represents a versatile scaffold with significant potential in drug discovery. Ongoing studies aim to further elucidate its mechanisms of action and expand its therapeutic applications, positioning it as a valuable candidate for future pharmaceutical development.
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